molecular formula C18H20 B579339 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene CAS No. 16434-55-2

1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene

Katalognummer: B579339
CAS-Nummer: 16434-55-2
Molekulargewicht: 236.358
InChI-Schlüssel: DPEFEGNNWUJYDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H20. This compound is a hydrogenated derivative of benz[a]anthracene, characterized by its unique structure consisting of fused benzene rings. It is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of benz[a]anthracene under high pressure and temperature conditions using a suitable catalyst.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation Products: Ketones and quinones.

    Reduction Products: Fully saturated hydrocarbons.

    Substitution Products: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other polycyclic aromatic hydrocarbons and in studying reaction mechanisms.

    Biology: Research on its biological activity, including potential carcinogenic effects, is ongoing.

    Medicine: Investigations into its potential therapeutic applications and toxicological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene involves its interaction with molecular targets such as DNA and proteins. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene is unique due to its hydrogenated structure, which affects its chemical reactivity and biological activity. Its reduced aromaticity compared to benz[a]anthracene makes it less reactive in certain chemical reactions, but it still retains significant biological activity.

Eigenschaften

CAS-Nummer

16434-55-2

Molekularformel

C18H20

Molekulargewicht

236.358

IUPAC-Name

1,2,3,4,7,8,11,12-octahydrobenzo[a]anthracene

InChI

InChI=1S/C18H20/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,9-10H,3-8,11-12H2

InChI-Schlüssel

DPEFEGNNWUJYDM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC3=C2CC4=C(C3)CC=CC4

Synonyme

1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.